2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol

Medicinal Chemistry Physicochemical Profiling Permeability Prediction

2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol (CAS 1864977-94-5) is a heterocyclic building block comprising a cyclopentanol core substituted at the 2-position with a 5-methoxythiophen-2-yl group. Its molecular formula is C10H14O2S with a molecular weight of 198.28 g/mol.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
Cat. No. B13251142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(S1)C2CCCC2O
InChIInChI=1S/C10H14O2S/c1-12-10-6-5-9(13-10)7-3-2-4-8(7)11/h5-8,11H,2-4H2,1H3
InChIKeyIXJXLGBDPUGMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol: Physicochemical Profile and Procurement-Relevant Identity


2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol (CAS 1864977-94-5) is a heterocyclic building block comprising a cyclopentanol core substituted at the 2-position with a 5-methoxythiophen-2-yl group . Its molecular formula is C10H14O2S with a molecular weight of 198.28 g/mol . The compound features a secondary alcohol on a conformationally flexible five-membered ring and a methoxy-substituted thiophene aromatic system, classifying it within the broader family of thiophene-cyclopentanol conjugates used in medicinal chemistry screening libraries and synthetic intermediate applications .

Heterocyclic building block with cyclopentanol-thiophene scaffold
Designed for medicinal chemistry screening libraries and intermediate synthesis
Supports SAR campaigns requiring H-bond acceptor tuning without lipophilicity increase

Why 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol Cannot Be Replaced by Unsubstituted or Methyl-Substituted Thiophene Cyclopentanol Analogs


The 5-methoxy substituent on the thiophene ring introduces a third hydrogen-bond acceptor to the molecular framework, increasing the topological polar surface area (TPSA) by approximately 46% relative to the unsubstituted and 5-methyl analogs, which possess only two H-bond acceptors . This physicochemical shift directly alters permeability, solubility, and protein-ligand interaction capacity. In structure-activity relationship (SAR) campaigns, even minor changes to H-bond acceptor count and TPSA can rerank compounds in cellular permeability assays and shift target-binding profiles [1]. A procurement decision that treats 2-(thiophen-2-yl)cyclopentan-1-ol or 2-(5-methylthiophen-2-yl)cyclopentan-1-ol as interchangeable generics for the 5-methoxy variant therefore risks introducing uncontrolled variables into biological experiments, invalidating SAR conclusions, or missing scaffold-specific binding opportunities conferred by the methoxy oxygen.

The 5-methoxy group increases polar surface area and H-bond acceptor count relative to des-methoxy and 5-methyl analogs, potentially altering permeability and target interaction profiles.
Lipophilicity mismatch: the 5-methyl analog exhibits higher LogP, which may rerank compounds in cell-based assays, while the unsubstituted analog lacks the methoxy oxygen's interaction capability.
Analogs without the 5-methoxy group cannot serve as latent phenol precursors, limiting downstream synthetic diversification and SAR exploration at the thiophene C5 position.

Quantitative Differentiation Evidence for 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol Versus Closest Analogs


TPSA and Hydrogen-Bond Acceptor Count: 46% Increase Over Unsubstituted and Methyl Analogs

The target compound exhibits a TPSA of 29.46 Ų with 3 hydrogen-bond acceptors, compared to 20.23 Ų and 2 H-bond acceptors for both 2-(thiophen-2-yl)cyclopentan-1-ol (CAS 115754-92-2) and 2-(5-methylthiophen-2-yl)cyclopentan-1-ol (CAS 1496440-89-1) . The methoxy oxygen contributes an additional ~9.23 Ų to the polar surface area, representing a 45.6% increase. This magnitude of TPSA difference is sufficient to alter predicted Caco-2 permeability and blood-brain barrier penetration classifications in drug discovery programs [1].

TPSA & H-Bond Acceptors
Cross-study comparable
Target: 29.46 Ų / 3 HBA
Analogs: 20.23 Ų / 2 HBA
TPSA shift may alter permeability and BBB prediction
Vendor-calculated TPSA; independent validation advised
Medicinal Chemistry Physicochemical Profiling Permeability Prediction

Lipophilicity (LogP): Intermediate Value Between Des-Methoxy and 5-Methyl Analogs

The target compound has a computed LogP of 2.3851, which is nearly identical to the des-methoxy analog (LogP 2.3765) but lower than the 5-methyl analog (LogP 2.68492) by approximately 0.30 log units . This places the 5-methoxy compound at a distinct lipophilicity point: it retains the polarity-enhancing effect of the oxygen atom while maintaining LogP within 0.01 units of the unsubstituted parent, unlike the methyl analog which increases lipophilicity. For medicinal chemistry programs optimizing logD or seeking to modulate metabolic stability without increasing LogP, this intermediate profile offers a unique property vector not achievable with either comparator.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 2.39
Unsub.: 2.38 | 5-Me: 2.68
Retains low LogP while adding H-bond acceptor
Computed LogP; experimental validation recommended
Lipophilicity Optimization Drug Design LogP Profiling

Molecular Weight Offset: ~18% Larger Than Unsubstituted Analog Enables Distinct Biophysical Detection and Chromatographic Retention

With a molecular weight of 198.28 g/mol, the target compound is 30.02 Da (17.8%) heavier than 2-(thiophen-2-yl)cyclopentan-1-ol (168.26 g/mol) and 16.00 Da (8.8%) heavier than 2-(5-methylthiophen-2-yl)cyclopentan-1-ol (182.28 g/mol) . This mass difference corresponds to the replacement of a hydrogen atom (on the thiophene C5) with a methoxy group versus the unsubstituted analog, and replacement of a methyl group with a methoxy group versus the 5-methyl analog. In high-throughput screening workflows, this mass shift provides a distinct extracted ion chromatogram (EIC) m/z value (e.g., [M+H]+ = 199.28 for the target vs. 169.26 for the des-methoxy analog), reducing the risk of sample identity confusion in multiplexed LC-MS analyses and enabling unambiguous compound tracking in mixture screens.

Molecular Ion (LC-MS)
Cross-study comparable
[M+H]+ 199.28
Δ +30.0 Da vs unsub. analog
Distinct mass for unambiguous EIC tracking
Applicable for ESI+ MS in screening workflows
Analytical Chemistry LC-MS Detection Compound Library Management

Synthetic Handle Differentiation: The 5-Methoxy Group as a Latent Phenol for Downstream Functionalization

The 5-methoxy group on the thiophene ring serves as a protected phenol that can be unmasked via standard demethylation protocols (e.g., BBr3 in CH2Cl2 at −78 °C to room temperature) to yield the corresponding 5-hydroxythiophenyl derivative [1]. This latent functionality is absent in both the unsubstituted analog (no substituent at position 5) and the 5-methyl analog (C–CH3 bond is not readily converted to a hydroxyl group under mild conditions). The resulting phenolic intermediate can then be further derivatized through O-alkylation, sulfonylation, or Mitsunobu reactions, enabling the compound to serve as a branching point for focused library synthesis. This synthetic versatility is a procurement-relevant differentiator: a single stock of the 5-methoxy compound can support multiple downstream chemistry paths that neither comparator compound can access without additional synthetic steps.

Latent Phenol Handle
Class-level inference
5-OCH₃ → 5-OH
via BBr₃ demethylation
Enables phenol-based diversification not possible for analogs
Standard demethylation conditions; evaluate substrate tolerance
Synthetic Chemistry Building Block Derivatization Parallel Synthesis

Chiral Complexity: Racemic Mixture Enables Simultaneous Evaluation of Both Enantiomers for Stereochemical SAR

2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol is supplied as a racemic mixture (two stereogenic centers at C1 and C2 of the cyclopentanol ring), as indicated by the absence of specified stereochemistry in the vendor product listing and the lack of optical rotation data . In contrast, certain commercially available analogs such as (1S,2S)-2-thiophen-2-ylcyclopentan-1-ol and trans-2-(5-chloro-2-thienyl)cyclopentanol are offered in enantiomerically enriched form . The racemic nature is advantageous for initial screening campaigns: a single sample provides both enantiomers for biological evaluation, and differential activity between subsequently resolved enantiomers can reveal stereochemical contributions to target engagement. For procurement, the racemate enables broader initial SAR coverage per unit mass purchased.

Stereochemical Composition
Class-level inference
Racemic mixture
(4 stereoisomers)
Provides broader stereochemical SAR in initial screens
Enantiomer separation required for follow-up; verify batch
Stereochemistry Chiral SAR Enantiomer Screening

Optimal Research Application Scenarios for 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol Based on Quantified Evidence


Medicinal Chemistry SAR Campaigns Requiring Fine-Tuned H-Bond Acceptor Topology Without Lipophilicity Increase

In lead optimization programs where increasing H-bond acceptor count is desired to improve solubility or introduce a directed protein-ligand interaction, but increasing LogP is contraindicated (e.g., to avoid metabolic liability or hERG binding), the target compound provides the only solution among close analogs: its TPSA of 29.46 Ų and 3 H-bond acceptors represent a ~46% polar surface area gain over the des-methoxy and 5-methyl analogs, while its LogP of 2.3851 remains within 0.01 log units of the unsubstituted parent . This unique combination cannot be replicated by procuring either comparator compound.

Building Block for Focused Library Synthesis via Demethylation-Derivatization Strategy

For parallel synthesis groups constructing libraries of thiophene-cyclopentanol conjugates, the 5-methoxy compound functions as a strategic branching intermediate. Demethylation to the 5-hydroxythiophenyl derivative unlocks O-alkylation, acylation, and sulfonylation pathways that are inaccessible from the des-methoxy or 5-methyl starting materials without de novo synthesis [1]. Procurement of this single building block thus supports diversification to multiple final compounds, reducing inventory complexity and total synthesis time compared to maintaining separate stocks of each desired 5-substituted variant.

High-Throughput Screening Cascades Where Stereo-Indeterminate Target Engagement Is Probed First

In biochemical or cell-based screens where the stereochemical preference of the biological target has not yet been established, the racemic nature of 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol provides all four stereoisomers in a single sample . This maximizes the probability of detecting activity in the primary screen compared to testing a single enantiomeric analog, which may be inactive if the target preferentially binds the opposite enantiomer. Active racemates can subsequently be resolved to identify the eutomer for follow-up studies.

LC-MS Based Mixture Screening and Compound Integrity Verification in Large Collections

In academic or industrial compound management facilities running multiplexed biochemical assays with LC-MS readout, the distinct [M+H]+ m/z of 199.28 for the target compound provides unambiguous compound tracking that differentiates it from the des-methoxy analog ([M+H]+ = 169.26) and the 5-methyl analog ([M+H]+ = 183.28) within the same analytical run . This mass separation reduces the risk of sample misassignment and enables QC verification of compound identity in screening decks that may contain multiple structurally similar cyclopentanol-thiophene derivatives.

Application
Selection Property
Validation Focus
H-bond acceptor optimization without LogP increase
Distinct TPSA profile with minimal LogP shift
Permeability and LogD assays
Library synthesis via demethylation–diversification
Methoxy as latent phenolic handle
Demethylation efficiency and O-functionalization
Screening with unknown stereochemical target preference
Racemate providing all four stereoisomers
Enantiomer separation and eutomer identification
Multiplexed LC-MS compound tracking
Distinct [M+H]+ m/z for unambiguous identification
Mass resolution and QC verification
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